molecular formula C7H16N2O B13119356 2-(2-Methyltetrahydropyrimidin-1(2H)-yl)ethanol

2-(2-Methyltetrahydropyrimidin-1(2H)-yl)ethanol

Cat. No.: B13119356
M. Wt: 144.21 g/mol
InChI Key: YSHVKFTWVXQMAB-UHFFFAOYSA-N
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Description

2-(2-Methyltetrahydropyrimidin-1(2H)-yl)ethanol is a chemical compound that belongs to the class of tetrahydropyrimidines This compound is characterized by the presence of a tetrahydropyrimidine ring substituted with a methyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyltetrahydropyrimidin-1(2H)-yl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrimidine with ethylene oxide under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-methylpyrimidine and ethylene oxide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Procedure: The 2-methylpyrimidine is dissolved in a suitable solvent, and ethylene oxide is added dropwise while maintaining the reaction temperature. The reaction mixture is then stirred for several hours to ensure complete conversion.

    Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried and concentrated to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and increased efficiency. The use of catalysts such as metal triflates can further enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyltetrahydropyrimidin-1(2H)-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: The major products include 2-(2-methyltetrahydropyrimidin-1(2H)-yl)acetaldehyde and 2-(2-methyltetrahydropyrimidin-1(2H)-yl)acetic acid.

    Reduction: The major product is 2-(2-methyltetrahydropyrimidin-1(2H)-yl)ethylamine.

    Substitution: The major products include 2-(2-methyltetrahydropyrimidin-1(2H)-yl)ethyl chloride or bromide.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methyltetrahydropyrimidin-1(2H)-yl)ethanol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The ethanol moiety allows for hydrogen bonding interactions, while the tetrahydropyrimidine ring can engage in π-π stacking and hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyltetrahydropyrimidin-1(2H)-yl)acetaldehyde
  • 2-(2-Methyltetrahydropyrimidin-1(2H)-yl)acetic acid
  • 2-(2-Methyltetrahydropyrimidin-1(2H)-yl)ethylamine

Uniqueness

2-(2-Methyltetrahydropyrimidin-1(2H)-yl)ethanol is unique due to its specific combination of a tetrahydropyrimidine ring and an ethanol moiety. This combination allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

2-(2-methyl-1,3-diazinan-1-yl)ethanol

InChI

InChI=1S/C7H16N2O/c1-7-8-3-2-4-9(7)5-6-10/h7-8,10H,2-6H2,1H3

InChI Key

YSHVKFTWVXQMAB-UHFFFAOYSA-N

Canonical SMILES

CC1NCCCN1CCO

Origin of Product

United States

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